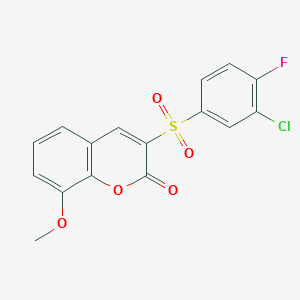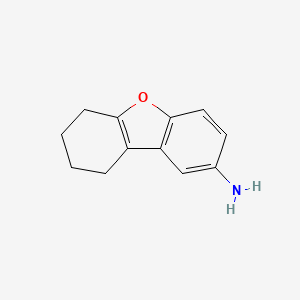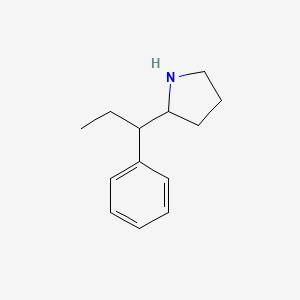
3-(3-chloro-4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a sulfonyl group attached to a 3-chloro-4-fluorophenyl moiety, and a chromen-2-one structure with a methoxy group at the 8th position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures can be synthesized from related precursors. For example, (3-chloro-4-fluorophenyl)sulfonyl glycine and 3-chloro-4-fluorophenol have been used in the synthesis of other compounds.Molecular Structure Analysis
The molecular structure of this compound would likely include a chromen-2-one core, a common structure in many organic compounds, with a sulfonyl group attached to a 3-chloro-4-fluorophenyl moiety .Aplicaciones Científicas De Investigación
Environmental Degradation and Toxicity
- Polyfluoroalkyl chemicals, which may share structural similarities with the compound of interest, undergo environmental degradation leading to the formation of perfluoroalkyl acids (PFAAs). These degradation processes and the toxicological profiles of the resultant PFAAs have raised significant environmental and health concerns, necessitating studies on their microbial degradation and environmental fate (Liu & Avendaño, 2013).
Synthetic Protocols for Related Compounds
- The synthesis of compounds like 6H-benzo[c]chromen-6-ones, which share a chromene base with the compound , has been reviewed. These protocols include Suzuki coupling reactions and reactions with Michael acceptors, offering insights into synthetic strategies that could potentially be applied to the synthesis of "3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one" (Mazimba, 2016).
Novel Fluorinated Compounds Analysis
- Research into novel fluorinated compounds, including those with ether linkages, has been advancing. This involves developing analytical methodologies for their detection and understanding their environmental fate and effects. This research direction could encompass compounds with structures similar to the one , highlighting the importance of monitoring and managing their environmental presence (Munoz et al., 2019).
Bioaccumulation and Toxicity of Fluorinated Compounds
- The bioaccumulation and toxicity profiles of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), are of considerable interest due to their persistence and potential health impacts. Understanding these aspects in related compounds can inform the safety and environmental stewardship of chemicals like "3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one" (Conder et al., 2008).
Antibacterial Activity of Aryl Sulfonamides
- Aryl sulfonamides containing thiophene and chromene moieties have been reviewed for their antibacterial activity. This suggests a potential application in medicinal chemistry for compounds structurally related to "3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-2H-chromen-2-one", indicating its relevance in the development of antibacterial agents (Rathore et al., 2021).
Propiedades
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO5S/c1-22-13-4-2-3-9-7-14(16(19)23-15(9)13)24(20,21)10-5-6-12(18)11(17)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVACSUUWMHXQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2700896.png)
![N-cyclohexyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2700898.png)

![1,1-dioxo-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide](/img/structure/B2700902.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2700905.png)
![Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2700907.png)
![2-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2700908.png)
![4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine](/img/structure/B2700909.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)

![3-(3-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2700914.png)

![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)
